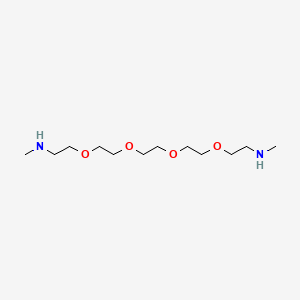
MeNH-PEG4-NHMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is a chemical compound with the molecular formula C12H28N2O4. It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure. This compound is known for its versatility and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine typically involves the reaction of polyethylene glycol with dimethylamine. The process can be summarized as follows:
Starting Materials: Polyethylene glycol and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, typically under an inert atmosphere to prevent oxidation. The temperature is maintained between 50-100°C.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix polyethylene glycol and dimethylamine under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored to ensure optimal conditions and yield.
Automated Purification: Advanced purification systems are employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and ethers.
Applications De Recherche Scientifique
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a cross-linker in polymer chemistry.
Biology: Employed in the modification of biomolecules and as a linker in bioconjugation techniques.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of surfactants, lubricants, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine involves its ability to interact with various molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and interact with polar molecules. In biological systems, it can modify proteins and nucleic acids, affecting their function and stability. The compound’s ability to form stable conjugates makes it useful in drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6,9,12-Tetraoxatetradecane-1,14-diamine: Similar structure but lacks the dimethyl groups.
Polyethylene glycol (PEG): A broader class of compounds with varying chain lengths and functional groups.
N,N’-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine: A closely related compound with slight structural variations.
Uniqueness
N1,N14-Dimethyl-3,6,9,12-tetraoxatetradecane-1,14-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of dimethyl groups enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
72236-27-2 |
|---|---|
Formule moléculaire |
C12H28N2O4 |
Poids moléculaire |
264.36 g/mol |
Nom IUPAC |
N-methyl-2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C12H28N2O4/c1-13-3-5-15-7-9-17-11-12-18-10-8-16-6-4-14-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
ABBOMYUJVDTGJP-UHFFFAOYSA-N |
SMILES canonique |
CNCCOCCOCCOCCOCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
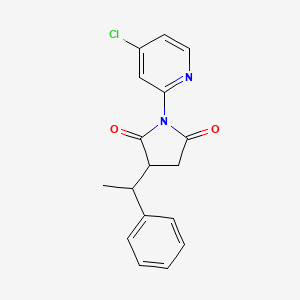
![Ethyl 4-(chloromethyl)-2-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14141248.png)
![2-(2-Methylpropyl)-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14141251.png)
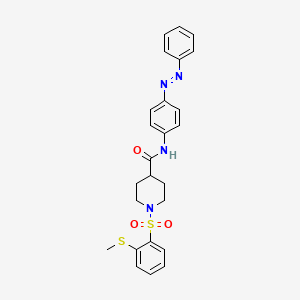
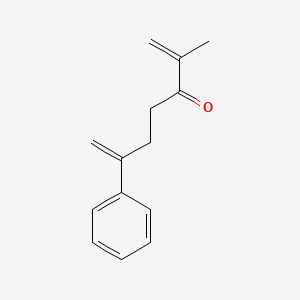


![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)

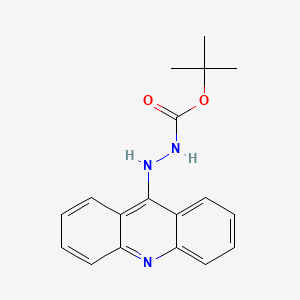
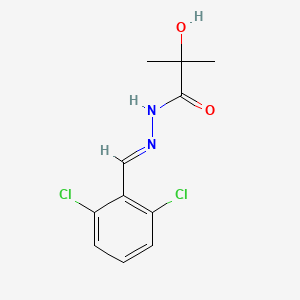
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)

